molecular formula C16H10O3 B3040916 2-(2-Hydroxybenzylidene)indane-1,3-dione CAS No. 25299-18-7

2-(2-Hydroxybenzylidene)indane-1,3-dione

Cat. No. B3040916
CAS RN: 25299-18-7
M. Wt: 250.25 g/mol
InChI Key: XKBWDZLGDIYHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indane-1,3-dione and its derivatives has been summarized in numerous studies . The authors describe the reactivity of indane-1,3-dione in detail, making it understandable for readers .


Molecular Structure Analysis

The molecular structure of “2-(2-Hydroxybenzylidene)indane-1,3-dione” is detailed in several studies . The authors describe the reactivity of indane-1,3-dione in detail, which is useful for understanding its molecular structure .


Chemical Reactions Analysis

The chemical reactions of “2-(2-Hydroxybenzylidene)indane-1,3-dione” have been analyzed in various studies . The authors describe the reactivity of indane-1,3-dione in detail, providing valuable insights into its chemical reactions .

Scientific Research Applications

Medicinal Chemistry

Indane-1,3-dione and its derivatives find applications in various research fields, one of which is medicinal chemistry . It’s a common scaffold in the design of biologically active molecules . For instance, its closest analogues, indanone, is associated with the design of biologically active compounds .

Organic Electronics

Indane-1,3-dione is also used in the field of organic electronics . Its electron acceptor properties make it suitable for the design of dyes for solar cell applications .

Photopolymerization

Indane-1,3-dione is widely used as a photoinitiator in the field of photopolymerization . It’s an ideal candidate for the design of push-pull dyes by one of the simplest reactions, namely the Knoevenagel reaction .

Optical Sensing

The structure of indane-1,3-dione is used in optical sensing applications . Its derivatives can be used to design compounds with extended aromaticities .

Non-Linear Optical (NLO) Applications

Indane-1,3-dione and its derivatives are used in non-linear optical (NLO) applications . The electron acceptor properties of indane-1,3-dione make it suitable for NLO applications .

Biosensing

Indane-1,3-dione is a versatile building block used in numerous applications, including biosensing . It’s used as a synthetic intermediate for the design of many different biologically active molecules .

Bioactivity

Indane-1,3-dione is also used in bioactivity applications . Its derivatives are used in the design of biologically active compounds .

Bioimaging

Indane-1,3-dione is used in bioimaging applications . Its derivatives can be used to design compounds with improved electron-withdrawing ability .

properties

IUPAC Name

2-[(2-hydroxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3/c17-14-8-4-1-5-10(14)9-13-15(18)11-6-2-3-7-12(11)16(13)19/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBWDZLGDIYHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxybenzylidene)indane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Hydroxybenzylidene)indane-1,3-dione
Reactant of Route 2
2-(2-Hydroxybenzylidene)indane-1,3-dione
Reactant of Route 3
2-(2-Hydroxybenzylidene)indane-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(2-Hydroxybenzylidene)indane-1,3-dione
Reactant of Route 5
2-(2-Hydroxybenzylidene)indane-1,3-dione
Reactant of Route 6
2-(2-Hydroxybenzylidene)indane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.